3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-propanoylbenzohydrazide
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Overview
Description
3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide is a complex organic compound that features a trimethoxyphenyl group, a methoxyphenyl group, and a dioxopyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 1-(3-methoxyphenyl)-2,5-dioxopyrrolidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, particularly involving the methoxy groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-cancer properties, particularly in inhibiting tubulin polymerization and other cellular processes.
Biology: The compound’s ability to interact with various biological targets makes it a candidate for studying cellular mechanisms and pathways.
Industry: While not widely used industrially, its unique properties make it a subject of interest for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions inhibit cellular processes like tubulin polymerization, leading to anti-cancer effects . The compound may also affect other pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has similar structural features.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with related pharmacophores.
Uniqueness
What sets 3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide apart is its combination of the trimethoxyphenyl and methoxyphenyl groups, which confer unique biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C24H27N3O8 |
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Molecular Weight |
485.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-propanoylbenzohydrazide |
InChI |
InChI=1S/C24H27N3O8/c1-6-20(28)27(25-23(30)14-10-18(33-3)22(35-5)19(11-14)34-4)17-13-21(29)26(24(17)31)15-8-7-9-16(12-15)32-2/h7-12,17H,6,13H2,1-5H3,(H,25,30) |
InChI Key |
ASGHQKGMWMRSMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CC(=O)N(C1=O)C2=CC(=CC=C2)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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